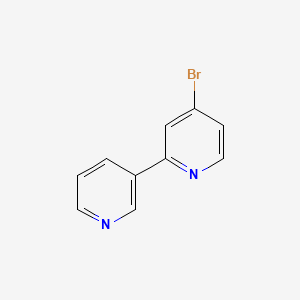

4-Bromo-2,3'-bipyridine

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-pyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTYNLIKYREWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671718 | |

| Record name | 4-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62913-27-3 | |

| Record name | 4-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,3 Bipyridine and Its Precursors

Metal-Catalyzed Cross-Coupling Reactions in the Synthesis of 4-Bromo-2,3'-bipyridine and its Derivatives

Sonogashira Cross-Coupling for Ethynyl-Substituted Bipyridines

The Sonogashira cross-coupling reaction is a robust and widely utilized method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. This reaction is instrumental in the functionalization of bipyridine scaffolds, including the conversion of this compound into various ethynyl-substituted derivatives. The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

The general scheme involves reacting a bromo-bipyridine with a terminal alkyne using a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) salt, commonly CuI, in a suitable solvent with a base like triethylamine or diisopropylamine. nih.govunige.ch This methodology has been successfully applied to prepare various 4-substituted 2,2'-bipyridine (B1663995) derivatives, and the principles are directly applicable to the 2,3'-isomer. nih.gov For instance, the reaction of 4-bromo-2,2'-bipyridine with 1-ethynyl-4-methylbenzene using Pd(PPh₃)₄ and CuI yields 4-[2-(4-methylphenyl)ethynyl]-2,2'-bipyridine. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups on the alkyne partner.

Table 1: Representative Conditions for Sonogashira Coupling of Bromo-bipyridines

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene | 60 °C | 70-73% | unige.ch |

This data is generalized from reactions on bipyridine scaffolds and is applicable for the synthesis of derivatives from this compound.

Ullmann Homocoupling and Related Reductive Coupling Processes

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls through the copper-mediated homocoupling of aryl halides. mdpi.comwikipedia.org The traditional version of this reaction requires harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper powder or copper-bronze alloy, which can limit its substrate scope. mdpi.comwikipedia.orgpreprints.org While effective for producing symmetrical bipyridines like 2,2'-bipyridine from 2-halopyridines, the classic Ullmann homocoupling is not suitable for the direct synthesis of unsymmetrical bipyridines like this compound from two different pyridine (B92270) precursors.

Modern advancements have led to the development of related reductive coupling processes that often employ palladium or nickel catalysts and proceed under milder conditions. mdpi.compreprints.org These methods still primarily focus on the homocoupling of a single halopyridine substrate to yield symmetrical bipyridines. For instance, NiCl₂·6H₂O has been used to efficiently catalyze the reductive coupling of 2-halopyridines in the presence of a reducing agent like zinc dust, without the need for an external ligand. acs.org Other systems utilize palladium catalysts, such as Pd(OAc)₂, with a reducing agent to facilitate the homocoupling. mdpi.compreprints.org While these methods are powerful for symmetrical bipyridine synthesis, the construction of the this compound scaffold typically relies on cross-coupling strategies.

Table 2: Catalytic Systems for Reductive Homocoupling of Halopyridines

| Catalyst | Reductant / Reagents | Key Features | Reference |

|---|---|---|---|

| Copper Powder | Stoichiometric, High Temp. | Classic Ullmann conditions for symmetrical biaryls. | mdpi.com |

| Pd(OAc)₂ / piperazine | DMF, 140 °C | Palladium-catalyzed homocoupling of bromopyridines. | preprints.org |

| NiCl₂·6H₂O / Zn dust | DMF, 50 °C | Ligand-free synthesis of symmetrical 2,2'-bipyridines. | acs.org |

TDAE: tetrakis(dimethylamino)ethylene

Synthetic Routes Involving Bipyridine N-Oxide Intermediates

The use of N-oxide intermediates is a powerful strategy for regioselective functionalization of pyridine rings, which are often resistant to standard electrophilic aromatic substitution. This approach is particularly relevant for introducing substituents at the 4-position of a bipyridine scaffold. The synthesis of 4-bromo-bipyridines can be effectively achieved by first oxidizing the parent bipyridine to its N-oxide, which activates the pyridine ring for subsequent reactions. tandfonline.comresearchgate.net

The general process begins with the oxidation of 2,3'-bipyridine (B14897) using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form the corresponding 2,3'-bipyridine N-oxide. tandfonline.com This N-oxide intermediate can then undergo electrophilic substitution reactions, such as nitration, with high regioselectivity.

Nitration and Halogen Exchange Reactions

Following the formation of the bipyridine N-oxide, a nitro group can be introduced at the 4-position. The N-oxide group directs electrophiles to the C4 position of the pyridine ring. The nitration is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.netmasterorganicchemistry.com This step yields 4-nitro-2,3'-bipyridine N-oxide.

The final step in this sequence is the conversion of the nitro group to a bromo group. This transformation, a type of halogen exchange, can be accomplished by treating the nitro-substituted N-oxide with reagents such as acetyl bromide and phosphorus tribromide. tandfonline.com This reaction simultaneously substitutes the nitro group with bromine and removes the N-oxide functionality, yielding the target compound, this compound. tandfonline.com This multi-step pathway provides a reliable route to 4-halo-substituted bipyridines starting from the unfunctionalized heterocycle. tandfonline.comresearchgate.net

Multi-Step Synthesis from Simpler Pyridine Building Blocks

The most versatile method for constructing unsymmetrical bipyridine skeletons like this compound is through transition metal-catalyzed cross-coupling reactions that join two different pyridine rings. The Suzuki cross-coupling reaction is a prominent example, involving the reaction of a pyridylboronic acid or its ester with a halopyridine. preprints.org

A plausible synthetic route to this compound would involve the coupling of a suitably substituted 2-halopyridine with a pyridine-3-boronic acid derivative, or vice versa. For example, one could couple 4-bromo-2-chloropyridine with pyridine-3-boronic acid. The choice of catalyst, typically a palladium complex like Pd(PPh₃)₄, and base (e.g., Na₂CO₃ or K₂CO₃) is crucial for achieving high yields. preprints.org A significant challenge in bipyridine synthesis via cross-coupling is the potential for the bipyridine product to coordinate with the metal catalyst, leading to decreased catalytic activity. preprints.org The development of specialized ligands and catalyst systems has helped to mitigate this issue. preprints.org

This building-block approach offers high modularity, allowing for the synthesis of a wide array of substituted bipyridine isomers by simply changing the coupling partners.

Electrochemical Synthesis Approaches to Bipyridine Scaffolds

Electrochemical methods represent an alternative approach to the synthesis of bipyridines, often focusing on the reductive coupling of halopyridines. These techniques can offer advantages in terms of mild reaction conditions and sustainability. Electro-reductive coupling, for instance, can be catalyzed by palladium(0) species generated in situ to couple aryl halides. researchgate.net

While less common than conventional cross-coupling reactions, electrochemical approaches have been investigated for the synthesis of bipyridinium salts and related compounds. researchgate.net The electrochemical behavior of bipyridines, including their reduction potentials, has been studied extensively using techniques like cyclic voltammetry. acs.org These studies provide foundational knowledge for developing synthetic electrochemical methods. The application of electrochemistry to the synthesis of the bipyridine core structure often involves the dimerization of pyridine derivatives, providing a route to symmetrical bipyridines. The development of electrochemical methods for the targeted synthesis of complex, unsymmetrical bipyridines remains an area of ongoing research.

Chemical Reactivity and Derivatization Pathways of 4 Bromo 2,3 Bipyridine

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in 4-Bromo-2,3'-bipyridine is susceptible to replacement by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridine (B92270) rings. evitachem.com This process, typically a nucleophilic aromatic substitution (SNAr), allows for the introduction of a wide range of functional groups onto the bipyridine scaffold. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is favored by the ability of the nitrogen-containing ring to delocalize the negative charge.

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, leading to the formation of ether, thioether, and amino-bipyridine derivatives, respectively. The reaction conditions often require a strong base to generate the nucleophile and may necessitate elevated temperatures to overcome the activation energy barrier. For instance, the displacement of a bromine atom on a bipyridine ring can be achieved with nucleophiles like sodium methoxide (B1231860) to form C-O bonds or potassium thioacetate (B1230152) for C-S bonds. acs.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Alkoxy-2,3'-bipyridine | Heat in corresponding alcohol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-2,3'-bipyridine | Polar aprotic solvent (e.g., DMF) |

| Amine | Ammonia (NH₃), Alkylamines | 4-Amino-2,3'-bipyridine | High pressure, elevated temperature |

Electrophilic Aromatic Substitution on the Bipyridine Ring System

Electrophilic aromatic substitution (SEAr) reactions are generally difficult to perform on pyridine and, by extension, on bipyridine systems. wikipedia.org The nitrogen atom in each pyridine ring exerts a strong electron-withdrawing inductive effect and becomes protonated or coordinates to the Lewis acid catalyst under typical SEAr conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). wikipedia.orglumenlearning.com This deactivates the ring system towards attack by electrophiles even more than in nitrobenzene.

The formation of a positively charged pyridinium (B92312) ion makes the ring highly electron-deficient, repelling incoming electrophiles and significantly slowing down the reaction rate compared to benzene. wikipedia.org If a reaction is forced under harsh conditions, the electrophile would be directed to the meta-position (C-5 or C-5') relative to the nitrogen atoms, which are the least deactivated positions. However, such reactions are often low-yielding and not synthetically practical. To achieve substitution, an indirect approach, such as pre-installing a functional group and then modifying it, is typically required. wikipedia.org

Palladium-Catalyzed Functionalization of the Bromine Moiety

The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. mdpi.com The general mechanism involves an oxidative addition of the bromo-bipyridine to a Palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Several named reactions are employed to form C-C bonds using this compound as a substrate. These methods allow for the coupling of aryl, vinyl, or alkyl groups, significantly increasing molecular complexity.

Suzuki-Miyaura Coupling: This reaction couples the bromo-bipyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgarkat-usa.org It is widely used due to the stability and low toxicity of the boron reagents.

Sonogashira Coupling: This reaction forms a bond between the bromo-bipyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov This is a reliable method for synthesizing alkynyl-substituted bipyridines.

Heck Coupling: This reaction involves the coupling of the bromo-bipyridine with an alkene to form a substituted alkene product. libretexts.org

Stille Coupling: This reaction uses an organotin reagent as the coupling partner. While effective, the toxicity of the tin byproducts has led to a preference for other methods like the Suzuki coupling.

Table 2: Palladium-Catalyzed C-C Bond Forming Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-2,3'-bipyridine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-2,3'-bipyridine |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | 4-Styrenyl-2,3'-bipyridine |

Palladium catalysis is also instrumental in forming bonds between the bipyridine core and various heteroatoms.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It couples this compound with primary or secondary amines in the presence of a palladium catalyst and a strong base to produce N-aryl or N-alkyl bipyridine derivatives.

C-O and C-S Coupling: Analogous to the Buchwald-Hartwig amination, palladium catalysts can also facilitate the coupling of this compound with alcohols or thiols to form the corresponding ethers and thioethers, respectively.

Reactivity Towards Organometallic Reagents

Organometallic reagents, such as organolithium and Grignard reagents, are highly reactive compounds that behave as strong nucleophiles and bases. msu.edulibretexts.org Their reaction with this compound can proceed via several pathways.

The primary reaction involves the nucleophilic character of the carbanionic carbon of the organometallic reagent. libretexts.org This can lead to a coupling reaction, where the alkyl or aryl group from the organometallic reagent displaces the bromine atom. This is particularly effective for Grignard reagents in the presence of certain catalysts or under specific conditions, such as photo-promotion, which can proceed via a single electron transfer (SET) mechanism. organic-chemistry.org

Another possible pathway is metal-halogen exchange, especially with organolithium reagents like n-butyllithium. In this process, the lithium atom swaps with the bromine atom to generate a new organometallic species, 4-lithio-2,3'-bipyridine. This new lithiated bipyridine is a potent nucleophile and can be reacted with a variety of electrophiles to introduce different functional groups at the 4-position.

Table 3: Reactions with Organometallic Reagents

| Reagent Type | Reagent Example | Primary Reaction Pathway | Product |

|---|---|---|---|

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Cross-coupling | 4-Phenyl-2,3'-bipyridine |

Coordination Chemistry of 4 Bromo 2,3 Bipyridine As a Ligand

Complexation with Transition Metal Ions

The nitrogen atoms in the two pyridine (B92270) rings of 4-Bromo-2,3'-bipyridine possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate with a variety of transition metal ions. nih.gov The resulting complexes' geometry, stability, and properties are influenced by the metal ion's nature, the presence of other ancillary ligands, and the specific steric and electronic profile of the this compound ligand itself.

Ruthenium(II) Complexes and Derivatives

Ruthenium(II) polypyridyl complexes are a cornerstone of inorganic photochemistry and have been investigated for a wide range of applications. Typically, these complexes feature a Ru(II) center coordinated to multiple bidentate nitrogen-donor ligands, such as 2,2'-bipyridine (B1663995). While the use of substituted bipyridines is common to tune the photophysical and electrochemical properties of these complexes, detailed research findings on specific complexes incorporating this compound are not extensively documented in publicly available literature.

However, based on the well-established coordination chemistry of ruthenium(II) with other bipyridine isomers, it can be anticipated that this compound would form stable, octahedral complexes with a {Ru(bpy)2}2+ core (where bpy is another bipyridine-type ligand). The coordination would occur through the two nitrogen atoms, forming a chelate ring. The electronic properties of such a complex would be influenced by the bromine substituent, which is discussed in section 4.2.1. The asymmetry of the 2,3'-bipyridine (B14897) backbone would result in complexes with lower symmetry compared to those with 2,2'- or 4,4'-bipyridine (B149096), potentially leading to interesting stereochemical and photophysical properties.

Cobalt(II) Coordination Polymers and Frameworks

Cobalt(II) ions are known to form a vast array of coordination polymers and metal-organic frameworks (MOFs) with bipyridine-based linkers. These structures can range from one-dimensional chains to complex three-dimensional networks. The bridging nature of ligands like 4,4'-bipyridine is crucial in forming these extended architectures.

While specific coordination polymers constructed from this compound and Cobalt(II) are not widely reported, the ligand's structure is suitable for acting as a linker. For instance, studies on brominated 4,4'-bipyridine derivatives have shown their capability to form one-dimensional coordination polymers with Co(II). In such structures, the bipyridine ligands bridge the metal centers, which also have their coordination spheres completed by other ligands like nitrates and solvent molecules. It is conceivable that this compound could form similar one-dimensional chains or potentially more complex, non-linear structures due to the kinked nature of the 2,3'- linkage. The final topology of any such polymer would be highly dependent on the reaction conditions, including the solvent system and the counter-ions present.

Other Metal-Ligand Interactions

The versatility of the bipyridine scaffold allows for coordination with a broad spectrum of transition metal ions beyond ruthenium and cobalt. It is expected that this compound would also form stable complexes with metals such as copper, nickel, zinc, and palladium, among others. The coordination mode would likely remain as a bidentate N,N-chelate in discrete molecular complexes or as a bridging ligand in coordination polymers. The presence of the bromine atom also introduces the possibility of secondary interactions, such as halogen bonding, which could play a role in the solid-state packing of these metal-ligand assemblies.

Influence of Bromine Substitution on Coordination Properties

The introduction of a bromine atom onto the bipyridine framework significantly modifies its electronic and steric characteristics, which in turn influences its behavior as a ligand in metal complexes.

Electronic Effects on Metal-Ligand Bonding

The bromine atom acts as an electron-withdrawing group primarily through the inductive (-I) effect, while also exerting a weaker, deactivating resonance effect. This has a notable impact on the electronic properties of the this compound ligand and its subsequent bonding with a metal center.

A theoretical assessment using Density Functional Theory (DFT) on bromo-substituted 2,2'-bipyridine derivatives provides insight into these effects. The bromine substituent is a deactivating agent that withdraws electrons from the bipyridine system. ossila.com This withdrawal of electron density from the pyridine rings makes the ligand a weaker σ-donor compared to its unsubstituted counterpart. Consequently, the metal-ligand bond may be slightly weakened.

Furthermore, the electron-withdrawing nature of bromine lowers the energy of the ligand's π* orbitals. In complexes that exhibit metal-to-ligand charge transfer (MLCT) transitions, such as those of Ru(II), this can lead to a red-shift (a shift to lower energy or longer wavelength) in the absorption and emission spectra. The electron-withdrawing substituent also makes the ligand more difficult to oxidize but easier to reduce.

| Property | Effect of Bromine Substitution | Rationale |

| σ-Donating Ability | Decreased | Inductive electron withdrawal by bromine reduces electron density on the nitrogen donor atoms. ossila.com |

| π-Accepting Ability | Increased | The electron-withdrawing nature of bromine lowers the energy of the ligand's lowest unoccupied molecular orbital (LUMO). bldpharm.com |

| HOMO-LUMO Gap | Altered | Substitution can affect the energy gap, influencing the ligand's reactivity and the energy of electronic transitions. ossila.com |

| Redox Potential | Shifts ligand reduction to less negative potentials | The electron-deficient nature of the ring system makes it easier to accept an electron. bldpharm.com |

This interactive table summarizes the key electronic effects of bromine substitution on the bipyridine ligand.

Steric Considerations in Complex Formation

In this compound, two main steric factors are at play:

The 2,3'-Linkage: Unlike the co-planar arrangement often favored by 2,2'- and 4,4'-bipyridine, the 2,3'-isomer is inherently twisted. The two pyridine rings are not in the same plane due to steric repulsion between the hydrogen atoms at the 2' and 6 positions. This twisted conformation will be imparted to the coordination complexes it forms, preventing the formation of perfectly planar structures often seen with other bipyridine isomers.

However, detailed studies focusing specifically on the unsymmetrical nature of the 2,3'-bipyridine linkage in conjunction with a 4-bromo substituent are not present in the available search results. Consequently, the specific design principles that would govern the synthesis of metal complexes and metallopolymers from this particular ligand, including predictive models for their architecture and properties, cannot be accurately and thoroughly described. Furthermore, the absence of published crystal structures and detailed synthetic reports for coordination compounds derived from this compound makes it impossible to generate the requested data tables with scientifically validated information.

Therefore, this article cannot be generated as per the user's specific instructions due to the lack of requisite scientific data on the subject compound.

Catalytic Applications of 4 Bromo 2,3 Bipyridine Based Complexes

Homogeneous Catalysis Mediated by Transition Metal Complexes

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. The design of the ligand coordinated to the metal center is crucial for controlling the catalyst's activity, selectivity, and stability. 4-Bromo-2,3'-bipyridine serves as an asymmetric bidentate ligand, which can create a specific coordination environment around a metal center, influencing the outcome of catalytic transformations.

Olefin metathesis is a powerful class of reactions for the formation of carbon-carbon double bonds, catalyzed predominantly by ruthenium and molybdenum complexes. sigmaaldrich.com The activity of these catalysts is highly dependent on the ligands attached to the metal center. Third-generation Grubbs catalysts, for instance, often incorporate pyridine (B92270) ligands to modulate their initiation kinetics and stability.

However, a review of the scientific literature indicates that transition metal complexes explicitly incorporating this compound as a ligand for olefin metathesis have not been extensively reported. While related pyridine and bipyridine derivatives have been studied in this context, the specific role and efficacy of this compound-based complexes in reactions such as Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), or Ring-Opening Metathesis Polymerization (ROMP) remain an area for future investigation. umicore.comnih.gov

Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Bipyridine ligands are widely used in these reactions as they stabilize the palladium catalyst and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. mdpi.com

Complexes of palladium with bipyridine ligands are effective in Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govepa.govnih.gov The this compound ligand can chelate to a palladium center, forming an active catalyst for such transformations. The electronic properties imparted by the bromine atom can influence the catalyst's performance. For example, palladium complexes with pyridylformamidine ligands have shown high activity in Suzuki coupling reactions in aqueous media. nih.gov Although specific studies detailing the performance of a Pd-4-Bromo-2,3'-bipyridine complex are limited, the general effectiveness of related bipyridine systems suggests its potential utility.

The bromine atom on the this compound molecule itself can serve as a reactive site for cross-coupling. This allows it to be used as a building block to synthesize more complex, functionalized ligands. For instance, it can undergo a Suzuki coupling with a boronic acid to create larger, multi-domain ligand systems for constructing polynuclear metal complexes. arkat-usa.org

| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / Bipyridine Ligand | Water/TBAB | 96 |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Bipyridine Ligand | Water/TBAB | 92 |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / Bipyridine Ligand | Water/TBAB | 95 |

| 2-Bromothiophene | Phenylboronic acid | Pd(OAc)₂ / Bipyridine Ligand | Water/TBAB | 88 |

Note: Data presented is representative of Suzuki-Miyaura reactions catalyzed by generic Pd-bipyridine systems to illustrate potential applications, adapted from findings on related catalysts. nih.gov

Beyond cross-coupling, transition metal complexes featuring bipyridine ligands are active in a range of other organic transformations, including oxidation and C-H activation.

Oxidation Reactions: Dioxomolybdenum(VI) complexes with substituted bipyridine ligands have been successfully employed as catalysts for the epoxidation of olefins, such as cyclooctene, using tert-butyl hydroperoxide as the oxidant. nih.gov The electronic nature of the substituents on the bipyridine ligand was found to directly influence catalytic activity. It is plausible that a molybdenum complex of this compound could demonstrate similar catalytic activity. Additionally, ruthenium-bipyridine complexes have been investigated for the catalytic oxidation of water. nih.gov

C-H Activation: The functionalization of C-H bonds is a significant goal in modern chemistry, and palladium complexes supported by bipyridine ligands have been explored for this purpose. researchgate.netnih.gov These catalysts can facilitate the direct arylation of heterocycles, providing a more atom-economical route compared to traditional cross-coupling. The specific electronic and steric environment provided by the this compound ligand could offer unique reactivity or selectivity in such transformations.

Heterogeneous Catalysis Incorporating Immobilized this compound Ligands

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and process simplification. mdpi.com Molecular catalysts based on this compound can be converted into heterogeneous forms through immobilization on solid supports.

The bromine atom on the ligand serves as a convenient anchor point for covalent attachment. It can undergo nucleophilic substitution or cross-coupling reactions with a functionalized support material, such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). For example, a bipyridine ligand could be anchored to silica that has been pre-functionalized with appropriate chemical groups. mdpi.com Once the ligand is immobilized, it can be metalated to generate the active catalytic sites.

Another advanced strategy involves the direct incorporation of the bipyridine moiety into the framework of a porous material. Bipyridine-based organosilica nanotubes have been synthesized and subsequently metalated with iridium to create highly active and robust heterogeneous catalysts for C-H oxidation and borylation reactions. nih.gov This approach ensures a uniform distribution of active sites and prevents the aggregation of metal complexes, leading to enhanced stability and activity. This compound is a viable candidate for incorporation into such advanced materials, where the bromo-group could be used for post-synthesis modification.

Ligand Design for Enhanced Catalytic Activity and Selectivity

The catalytic performance of a metal complex is intrinsically linked to the design of its ligands. researchgate.net The this compound scaffold offers several avenues for modification to tune catalytic properties.

Electronic Tuning: The bromine atom is an electron-withdrawing group, which decreases the electron density on the pyridine rings. This affects the σ-donating and π-accepting properties of the ligand, which in turn modulates the electron density at the coordinated metal center. This modulation can have a profound impact on the key steps of a catalytic cycle, such as the rate of oxidative addition or reductive elimination in cross-coupling reactions. acs.org Replacing the bromine with strong electron-donating groups (e.g., methoxy, amino) or more strongly electron-withdrawing groups (e.g., nitro, trifluoromethyl) would allow for systematic tuning of the catalyst's electronic properties.

Steric Tuning: The steric environment around the metal center is critical for controlling substrate access and selectivity. While the this compound ligand itself has a defined steric profile, introducing bulky substituents at other positions on the pyridine rings could create a more hindered catalytic pocket. This can be exploited to enhance selectivity, for example, by favoring the formation of one stereoisomer over another in asymmetric catalysis.

Asymmetry: The inherent asymmetry of the 2,3'-bipyridine (B14897) core is a significant feature. In coordination with a metal, it creates a chiral-at-metal environment, which could be harnessed for enantioselective catalysis, a field of high importance in the synthesis of pharmaceuticals and fine chemicals. Further modifications to the ligand could enhance this inherent chirality.

By systematically modifying the this compound structure, new ligands can be developed to create metal complexes with superior activity, enhanced selectivity, and greater stability for a wide range of catalytic applications.

Applications in Advanced Materials Science and Organic Electronics

Incorporation into Luminescent Materials and Light-Emitting Devices (LEDs)

The bipyridine moiety is a cornerstone in the design of luminescent metal complexes, particularly for applications in organic light-emitting diodes (OLEDs). When coordinated with heavy metal ions such as ruthenium(II) or iridium(III), these complexes can exhibit highly efficient phosphorescence, a critical property for achieving high internal quantum efficiencies in OLEDs. researchgate.net The 4-bromo-2,3'-bipyridine ligand serves as a versatile component in these complexes, influencing their electronic and photophysical properties.

The luminescence in transition metal complexes containing bipyridine ligands typically arises from a photophysical process known as metal-to-ligand charge transfer (MLCT). evitachem.com Upon absorption of light, an electron is excited from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. The subsequent relaxation of this excited state can result in the emission of light (phosphorescence).

In complexes utilizing this compound, the electronic character of the ligand directly impacts the energy of the MLCT state. The π-system of the bipyridine unit acts as the acceptor for the transferred electron. The energy gap between the metal's d-orbitals and the ligand's π* orbitals determines the energy and, consequently, the color of the emitted light. The specific isomerism of 2,3'-bipyridine (B14897), compared to the more common 2,2'-bipyridine (B1663995), can lead to different coordination geometries and electronic coupling with the metal center, thereby affecting the MLCT characteristics.

The bromine atom at the 4-position of the 2,3'-bipyridine ligand offers a powerful tool for tuning the photophysical properties of the resulting metal complexes. This is achieved through two primary mechanisms:

Inductive Effects : The electron-withdrawing nature of the bromine atom can lower the energy of the ligand's π* orbitals. This change in orbital energy modifies the energy of the MLCT transition, typically leading to a shift in the emission wavelength. By systematically substituting the bipyridine ligand with electron-donating or electron-withdrawing groups, the emission color of the complex can be finely controlled across the visible spectrum. preprints.org

Reactive Handle for Further Functionalization : The bromine atom serves as a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling. nih.gov This allows for the attachment of other aromatic or conjugated groups to the bipyridine framework. Introducing these extended π-systems can significantly alter the electronic structure of the ligand, leading to substantial changes in the absorption and emission properties of the metal complex. For example, attaching phenyl groups can modify the emission wavelength and quantum efficiency of iridium(III) complexes used in OLEDs. rsc.org

The following table summarizes the effect of substituents on the photophysical properties of representative bipyridyl rhenium complexes, illustrating the general principles applicable to complexes of this compound.

| Substituent on Bipyridine Ligand | Hammett Constant (σp) | MLCT Absorption λmax (nm) | First Reduction Potential (V vs. Fc/Fc+) |

| -OCH₃ | -0.27 | 362 | -1.58 |

| -CH₃ | -0.17 | 366 | -1.52 |

| -H | 0.00 | 370 | -1.45 |

| -Br | 0.23 | 373 | -1.33 |

| -COOH | 0.45 | 378 | -1.25 |

| -CO₂CH₃ | 0.45 | 378 | -1.24 |

This table is generated based on data for fac-[Re(4,4'-X₂-bpy)(CO)₃Cl] complexes to illustrate the principle of photophysical property tuning. preprints.org

Role in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a molecular dye adsorbed onto a wide-bandgap semiconductor (typically TiO₂) to absorb sunlight. rsc.org Ruthenium(II) complexes containing polypyridyl ligands, such as bipyridine, are among the most efficient and widely studied dyes for this application. researchgate.net

In a DSSC, the dye molecule absorbs a photon, leading to an excited state (often an MLCT state). From this excited state, an electron is injected into the conduction band of the TiO₂. The oxidized dye is then regenerated by a redox mediator in an electrolyte solution. The this compound ligand can be incorporated into these sensitizing dyes. The presence of the bromine atom can influence the dye's performance by:

Modifying the Absorption Spectrum : The electronic effects of the bromine substituent can shift the MLCT absorption bands of the dye, potentially allowing for better matching with the solar spectrum.

Altering Redox Potentials : The electron-withdrawing character of bromine can make the dye easier to reduce, which can impact the thermodynamics of both electron injection into the TiO₂ and regeneration by the electrolyte.

Providing an Anchor Point for Modification : Similar to its role in luminescent materials, the bromine atom can be used to introduce other functional groups. This could include anchoring groups (like carboxylic acids) for stronger binding to the TiO₂ surface or bulky substituents to inhibit undesirable charge recombination processes.

The table below shows the performance of DSSCs using different ruthenium bipyridyl complexes, highlighting how ligand modification affects key solar cell parameters.

| Dye Complex | Voc (mV) | Jsc (mA cm⁻²) | Fill Factor (ff) | Efficiency (η) (%) |

| Ru-complex 4a | 690 | 8.06 | 0.61 | 3.39 |

| Ru-complex 4b | 680 | 3.01 | 0.65 | 1.33 |

| Ru-complex 4c | 670 | 2.50 | 0.66 | 1.11 |

| Ru-complex 4d | 690 | 5.02 | 0.63 | 2.18 |

| Ru-complex 4e | 700 | 4.80 | 0.63 | 2.12 |

Data adapted from a study on cationic Ru(II) dyes with cyclometalated N^C ligands and dcbipy, illustrating the impact of ligand structure on DSSC performance. researchgate.net

Precursor for Conjugated Polymers and Oligomers

The carbon-bromine bond in this compound is susceptible to various palladium- or nickel-catalyzed cross-coupling reactions. This reactivity makes it an excellent monomer or precursor for the synthesis of π-conjugated polymers and oligomers. nih.gov These materials are of great interest for applications in organic electronics, including LEDs, solar cells, and sensors, due to their unique optical and electronic properties.

Common polymerization methods that can utilize this compound include:

Suzuki Coupling : Reaction with a diboronic acid or ester derivative of an aromatic compound. rsc.org

Stille Coupling : Reaction with an organotin compound. nih.gov

Yamamoto Coupling : A nickel(0)-mediated homocoupling reaction that can produce poly(2,3'-bipyridine). rsc.org

By polymerizing this compound, either through homopolymerization or copolymerization with other aromatic monomers, it is possible to create conjugated polymers with extended π-systems. These polymers are often highly fluorescent. nih.gov The 2,3'-bipyridine units within the polymer backbone can influence the polymer's properties in several ways:

Luminescence : The conjugated backbone allows for efficient absorption and emission of light. The emission color can be tuned by selecting appropriate comonomers, thereby altering the effective bandgap of the polymer. rsc.org

Metal Coordination : The bipyridine units can act as repeating ligands along the polymer chain. Coordination with metal ions can dramatically alter the polymer's photophysical properties, leading to new emission bands (e.g., from MLCT states) or quenching of the original fluorescence. This property can be exploited for chemical sensing applications. rsc.org

The specific 2,3'-linkage in the polymer backbone can induce a non-planar conformation. Steric interactions between adjacent pyridine (B92270) rings may force the polymer chain to adopt a twisted or helical structure. The formation of a stable, one-handed helical structure in a polymer can lead to chiroptical properties, such as strong circular dichroism signals.

While the synthesis of helical polymers specifically from this compound is not extensively documented, the principles of steric-driven helical formation are well-established for other polymers with sterically hindered backbones. The resulting poly(2,3'-bipyridine) would be chiral due to its helical conformation, even if synthesized from achiral starting materials. This opens up possibilities for its use in chiral recognition and asymmetric catalysis.

Utilization in Organic Photovoltaic Devices (OPVs)

Extensive searches of scientific literature and research databases did not yield any specific studies or documented applications of this compound directly within the active layers or interfacial layers of organic photovoltaic devices (OPVs). The current body of research on OPVs focuses on a wide array of donor and acceptor materials, as well as materials for hole transport layers (HTLs) and electron transport layers (ETLs), but this compound is not prominently featured among them.

While bipyridine units, in general, are of interest in materials science and coordination chemistry for their electronic properties and ability to chelate metals, the specific compound this compound has not been identified as a key component in published OPV research. The development of materials for organic solar cells is a rapidly advancing field, with a strong emphasis on designing molecules that exhibit optimal absorption spectra, energy level alignment, and charge transport properties. The research appears to be focused on other classes of compounds to achieve high power conversion efficiencies.

Furthermore, searches for the use of this compound as a direct precursor or building block for the synthesis of donor polymers or non-fullerene acceptors (NFAs) used in high-performance OPVs also did not provide any relevant results. Although palladium-catalyzed cross-coupling reactions are a common method for synthesizing conjugated materials for organic electronics, there is no specific mention in the available literature of these reactions being applied to this compound to create materials for OPV applications.

Consequently, due to the lack of available data and research findings, a detailed discussion on its role, performance metrics, or any related data tables concerning its use in organic photovoltaics cannot be provided.

Supramolecular Chemistry and Self Assembly Processes

Construction of Functional Assemblies and Molecular Devices

The ability of bipyridine derivatives to act as ligands for metal complexes is fundamental to their use in constructing functional molecular assemblies. These assemblies can have applications in areas like catalysis, sensing, and molecular electronics. While specific research on 4-Bromo-2,3'-bipyridine in this context is not extensively documented, the closely related isomer, 5'-Bromo-2,3'-bipyridine, is noted for its application in building functional assemblies and molecular devices due to its capacity to form stable coordination complexes. smolecule.com The bromine substituent on the bipyridine framework influences the electronic properties of the ligand, which in turn affects the characteristics and stability of the resulting metal complexes. smolecule.com This modification is a key strategy in tuning the properties of molecular materials for specific functions.

Metal-Organic Frameworks (MOFs) incorporating Bipyridine Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.comwikipedia.org Bipyridines are frequently used as linkers in the synthesis of MOFs due to their ability to bridge metal centers, forming robust one-, two-, or three-dimensional structures. mdpi.comresearchgate.netnih.gov The resulting frameworks often possess high surface areas and tunable pore sizes, making them suitable for a variety of applications. researchgate.net

The introduction of a halogen atom, such as bromine, onto the bipyridine linker can significantly influence the final architecture and properties of the MOF. Halogenation can affect the electronic nature of the linker, modulate the stability and porosity of the framework, and introduce new potential binding sites within the pores. nih.gov The bromine atom's size and electronegativity can impose steric constraints that guide the assembly of the framework into specific topologies. Furthermore, the potential for the bromine atom to participate in halogen bonding provides an additional tool for directing the supramolecular structure and enhancing the framework's stability.

A primary application of MOFs is in the storage and separation of gases. iitm.ac.inrsc.org Their porous nature and high internal surface area allow them to adsorb large quantities of gas molecules like hydrogen, methane, and carbon dioxide. researchgate.netmdpi.com The chemical functionality of the pores can be tailored to selectively adsorb certain gases over others, enabling their use in gas separation processes. engineering.org.cnrsc.org For instance, MOFs with open metal sites or specific functional groups on the linkers can exhibit strong affinities for CO2, making them promising materials for carbon capture. researchgate.netslideshare.net

While specific gas sorption data for MOFs containing this compound is not available, the table below presents data for representative MOFs that utilize bipyridine-based linkers, illustrating their performance in gas storage.

| MOF Name | Metal Center | Bipyridine-based Linker | Gas | Uptake Capacity | Conditions |

|---|---|---|---|---|---|

| Cu(BPY)₂SiF₆ | Cu | 4,4'-bipyridine (B149096) | Methane (CH₄) | 146 cm³(STP)/g | 298 K, 36 atm mdpi.com |

| [Cd(4,4′-bpy)₂(FcphSO₃)₂]n | Cd/Zn | 4,4'-bipyridine | Hydrogen (H₂) | - | - |

| UiO-67-bpydc-PdCl₂ | Zr | 2,2'-bipyridine-5,5'-dicarboxylic acid | - | - | Catalysis Studies nih.gov |

Molecular Recognition Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The geometry and functional groups of this compound allow it to participate in specific recognition events, which are crucial for the controlled formation of supramolecular structures.

A key interaction involving this compound is halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic site on an adjacent molecule. mdpi.com In the case of this compound, the bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-Br bond. nih.gov This σ-hole can interact favorably with electron-rich regions, such as the lone pair of a nitrogen atom on a neighboring pyridine (B92270) ring.

These C-Br···N halogen bonds are highly directional and can be used as a reliable tool in crystal engineering to guide the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. nih.govrsc.org The strength of this interaction is comparable to that of a conventional hydrogen bond, making it a significant force in the design of complex supramolecular architectures. nih.gov The deliberate use of halogen bonding alongside other interactions like hydrogen bonds allows for the construction of complex solid-state networks with precise connectivity. nih.gov

The table below summarizes typical parameters for halogen bonds involving bromine and nitrogen, as observed in various supramolecular structures.

| Interaction Type | Typical Distance (Å) | Typical Angle (C-X···N) (°) | Strength Driver |

|---|---|---|---|

| C-Br···N | ~2.8 - 3.2 | ~160 - 180 | Electrostatic (σ-hole) acs.orgnih.gov |

| C-I···N | ~2.8 | ~177 | Electrostatic (σ-hole) nih.gov |

Self-Assembled Systems on Surfaces

The controlled arrangement of molecules on solid surfaces is a key goal in nanotechnology, with applications in sensors, catalysis, and electronics. Molecules can be designed to form self-assembled monolayers (SAMs) on a substrate. While bipyridine derivatives are known to self-assemble on various surfaces, specific studies detailing the formation of self-assembled systems of this compound on surfaces are not prominently featured in the available scientific literature. This may represent an area for future investigation, exploring how the interplay of the bipyridine's coordinating ability and the bromine's potential for halogen bonding could direct the formation of ordered two-dimensional structures on a surface.

Theoretical and Computational Studies of 4 Bromo 2,3 Bipyridine and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations provide detailed information about electron distribution, orbital energies, and molecular properties derived from them.

Studies on substituted bipyridines demonstrate that the introduction of a bromine atom significantly alters the electronic and structural properties of the parent molecule. tandfonline.com The bromine atom acts as an electron-withdrawing group through its inductive effect, while also participating in resonance effects. tandfonline.com This dual influence modifies the electron density across the bipyridine system. The deactivating property of the bromine substituent makes the bipyridine ring more electron-deficient. tandfonline.com

Key electronic properties analyzed using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. For substituted bipyridines, a general reduction in the HOMO-LUMO energy gap is often observed compared to the unsubstituted molecule. tandfonline.com

In the context of metal complexes, DFT calculations are crucial for understanding the nature of metal-ligand bonding. For instance, in ruthenium complexes with bipyridine-based ligands, DFT has been used to reveal that metal-based orbitals have significant contributions from the π-system of the bridging ligands. berkeley.edu This orbital mixing provides a pathway for electron transfer, a fundamental process in many catalytic and photochemical applications. berkeley.edu

Table 1: Key Electronic Properties Investigated by DFT

| Property | Significance |

|---|---|

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. |

| Electron Density Distribution | Shows how electrons are shared across the molecule, revealing electronegative and electropositive regions. |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions to predict sites for electrophilic and nucleophilic attack. |

Molecular Dynamics and Molecular Modeling of Interactions

Molecular dynamics (MD) simulations and molecular modeling techniques are used to study the physical movements and interactions of atoms and molecules over time. These methods are invaluable for understanding how 4-Bromo-2,3'-bipyridine and its complexes might interact with other molecules, such as solvents, biological macromolecules, or other components in a material.

MD simulations can probe the binding modes of bipyridine derivatives with target proteins. For example, studies on similar heterocyclic compounds, like pyrido[3,4-d]pyrimidine (B3350098) derivatives, use MD simulations and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods to elucidate their interaction mechanisms with protein kinases. mdpi.com These studies reveal that van der Waals forces and nonpolar solvation energies are often the primary drivers for binding. mdpi.com

These computational models can identify key interactions, such as:

Hydrogen Bonds: Crucial for the stability of ligand-protein complexes. mdpi.com

Hydrophobic Interactions: Formed between nonpolar regions of the ligand and the target. mdpi.com

π-π Stacking: Interactions between aromatic rings that contribute to binding affinity.

By analyzing the results of these simulations, researchers can understand the structural basis for a ligand's activity and rationally design new compounds with improved properties. Molecular docking, a related technique, is often used as a starting point to predict the preferred orientation of a ligand when bound to a target molecule. researchgate.net

Prediction of Reactivity and Spectroscopic Properties

Theoretical calculations are highly effective in predicting the reactivity and spectroscopic signatures of molecules. DFT can be used to calculate various reactivity descriptors that quantify a molecule's behavior in chemical reactions.

A study on bromo-substituted 2,2'-bipyridine (B1663995) showed that the bromine substituent increases the ionization potential (IP) and absolute electronegativity (χ) compared to the parent bipyridine. tandfonline.com The electron-withdrawing nature of bromine enhances the acidic character of the molecule. tandfonline.com

Table 2: Calculated Reactivity Parameters

| Parameter | Definition | Implication for this compound |

|---|---|---|

| Ionization Potential (IP) | The energy required to remove an electron. | The bromo-derivative is expected to have a higher IP than unsubstituted bipyridine. tandfonline.com |

| Electron Affinity (EA) | The energy released when an electron is added. | The bromo-derivative is predicted to be a better electron acceptor. tandfonline.com |

| Absolute Electronegativity (χ) | The power of an atom to attract electrons to itself. | The bromo-derivative is more electronegative than the parent bipyridine. tandfonline.com |

| Absolute Hardness (η) | Resistance to change in electron distribution. | An important parameter for matching ligands with appropriate metals in catalysis. tandfonline.com |

Spectroscopic properties can also be accurately predicted. Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), predicting the maximum absorption wavelengths (λmax). tandfonline.com Furthermore, DFT calculations are used to predict vibrational spectra (Infrared and Raman). researchgate.net These theoretical spectra are instrumental in assigning experimental vibrational bands to specific molecular motions, such as C=C stretching, C-H bending, and ring deformation modes. researchgate.net In metal complexes, these calculations help identify characteristic metal-ligand stretching and bending modes. researchgate.net

Conformation and Torsional Barriers of the Bipyridine Moiety

The three-dimensional structure of this compound, particularly the rotational freedom around the C-C bond connecting the two pyridine (B92270) rings, is critical to its function. Theoretical methods are used to calculate the torsional potential energy profile, which describes the energy of the molecule as a function of the dihedral angle between the rings.

Ab initio studies on the related 4,4'-bipyridine (B149096) molecule have shown that the global energy minimum corresponds to a twisted conformation, where the two pyridine rings are not in the same plane. researchgate.net The planar and perpendicular (90° rotation) conformations represent energy barriers to rotation. researchgate.net

Calculations using various levels of theory (including DFT and Møller-Plesset perturbation theory) indicate that the energy barrier between the twisted minimum and the planar conformer is approximately 1.5-1.8 kcal/mol for 4,4'-bipyridine. researchgate.net The barrier to reaching the 90° conformation is slightly higher, around 2.0-2.2 kcal/mol. researchgate.net While the exact values would differ for the 2,3'-isomer due to its asymmetry, the general principle of a twisted ground-state conformation with distinct rotational barriers holds. These conformational preferences are crucial as they dictate how the ligand can orient itself to coordinate with metal centers or interact with other molecules.

Table 3: Torsional Energy Profile for a Bipyridine Moiety (Illustrative Data from 4,4'-Bipyridine Study)

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|---|

| Planar Barrier | 0° | ~1.5 - 1.8 |

| Perpendicular Barrier | 90° | ~2.0 - 2.2 |

| Twisted Minimum | ~30-40° | 0 (Global Minimum) |

Data derived from studies on 4,4'-bipyridine as an exemplar of the bipyridine moiety. researchgate.net

These computational analyses of conformation and torsional barriers provide a fundamental understanding of the molecule's structural dynamics, which underpins its chemical and physical behavior.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

The synthesis of bipyridine derivatives is a mature field, yet there is continuous effort to develop more efficient, sustainable, and versatile methods. mdpi.com Future research is focused on overcoming common challenges such as harsh reaction conditions and low conversion rates, which can be exacerbated by the strong coordination of the bipyridine product to the metal catalyst, thereby inhibiting its activity. mdpi.com

Emerging trends in the synthesis of 4-Bromo-2,3'-bipyridine and its analogues include:

Advanced Cross-Coupling Reactions: While traditional methods like Suzuki, Negishi, and Ullmann couplings are staples, research is moving towards developing more robust catalyst systems. mdpi.com For instance, post-oxidative addition precatalysts have shown high activity and stability in Negishi couplings for bipyridine synthesis. mdpi.com The direct bromination of the 2,3'-bipyridine (B14897) scaffold remains a primary route, exploiting the electron-deficient nature of the pyridine (B92270) rings. evitachem.com Future work will likely focus on improving the selectivity of these bromination reactions.

C-H Activation: Direct C-H functionalization is a highly sought-after synthetic strategy due to its atom economy. The development of catalytic systems, such as those using palladium complexes with Ag₂O as an oxidant, allows for the direct coupling of pyridine C-H bonds, bypassing the need for pre-functionalized starting materials. mdpi.com Applying these methods to create the 2,3'-bipyridine core before bromination could represent a more streamlined synthetic approach.

Electrochemical Methods: Electrochemical synthesis offers a greener alternative to traditional methods, often operating under mild conditions. This technique has been used to synthesize bipyridine derivatives and could be further explored for the targeted synthesis of this compound. mdpi.com

| Synthetic Method | Catalyst/Reagent Example | Key Advantages | Ref |

| Negishi Coupling | PdBr(Ph)(PPh₃)₂ | High catalyst activity and stability | mdpi.com |

| Suzuki Coupling | PdCl₂(dcpp) | Efficient for many 2,2'-bipyridines | mdpi.com |

| Ullmann Coupling | Copper metal | Good for symmetrical bipyridines | mdpi.com |

| Direct Bromination | Molecular bromine (Br₂) | Direct functionalization of bipyridine core | evitachem.com |

| C-H Activation | Palladium complex / Ag₂O | High atom economy | mdpi.com |

Exploration of New Catalytic Systems

The ability of bipyridines to act as ligands for transition metals is fundamental to their use in catalysis. evitachem.com this compound serves as a precursor to a vast array of ligands, where the bromine atom can be substituted to tune the electronic and steric properties of the resulting metal complex.

Future research is trending towards:

Homogeneous Catalysis: Bipyridine-metal complexes are central to many catalytic processes. Research continues to explore new combinations of bipyridine ligands and metal centers to achieve higher efficiency and selectivity in reactions such as cross-couplings, hydrogenations, and polymerizations. The unique geometry of 2,3'-bipyridine ligands can lead to catalysts with novel reactivity compared to the more common 2,2'- or 4,4'-bipyridine (B149096) systems.

Photocatalysis: Bipyridine complexes, particularly with ruthenium and iridium, are well-known photosensitizers. mdpi.com Future work will involve designing new this compound-derived ligands to create photocatalysts with tailored light-absorbing properties and redox potentials for applications in organic synthesis and solar energy conversion.

Heterogeneous Catalysis: Immobilizing bipyridine-based catalysts on solid supports is a key area for developing recyclable and more industrially viable catalytic systems. The bromo-functionality of this compound provides a convenient handle for grafting the molecule onto surfaces like silica (B1680970), polymers, or metal-organic frameworks (MOFs).

Advanced Materials for Optoelectronics and Energy Applications

The distinct electronic properties of bipyridines make them prime candidates for use in advanced materials. evitachem.com this compound is a valuable building block for creating functional materials for a range of applications.

Emerging trends in this area include:

Organic Semiconductors: The π-conjugated system of the bipyridine core is ideal for charge transport. This compound can be incorporated into larger conjugated molecules and polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). evitachem.com

Dye-Sensitized Solar Cells (DSSCs): Polypyridine ligands are crucial components in ruthenium-based dyes for DSSCs. researchgate.net The 4-bromo position on the bipyridine scaffold allows for the introduction of various functional groups to tune the dye's absorption spectrum and electrochemical properties, thereby enhancing solar cell efficiency.

Energy Storage: Bipyridine-metal complexes are being investigated for their use in redox flow batteries. nih.gov For example, tris-bipyridine chromium complexes have been studied for nonaqueous flow battery applications. nih.gov Systematic modification of the bipyridine ligand structure is a key strategy to improve the solubility and electrochemical performance of these complexes, and this compound provides a platform for such modifications. nih.gov

| Application Area | Material Type | Role of Bipyridine | Ref |

| Optoelectronics | Organic Semiconductors | π-conjugated core for charge transport | evitachem.com |

| Solar Energy | Dyes for DSSCs | Ligand for photosensitizing metal complex | researchgate.net |

| Energy Storage | Redox Flow Batteries | Ligand for electrochemically active metal complexes | nih.gov |

Integration into More Complex Supramolecular Architectures

Bipyridines are fundamental components in supramolecular chemistry due to their excellent coordinating ability with metal ions. mdpi.com This interaction drives the self-assembly of intricate and functional multi-component structures.

Future research directions are focused on:

Metallo-Supramolecular Cages and Polygons: Using this compound as a building block, researchers can design and synthesize complex, well-defined three-dimensional structures. The bromine atom can be used as a reactive site for post-assembly modification, allowing for the introduction of new functionalities into the pre-formed cage or polygon.

Coordination Polymers and MOFs: The divergent nature of 2,3'-bipyridine can be exploited to create extended one-, two-, or three-dimensional coordination polymers and metal-organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.

Molecular Devices: The ability to form predictable structures through coordination-driven self-assembly makes bipyridine derivatives instrumental in the bottom-up construction of molecular-scale devices.

Expanding Theoretical Understanding of Bipyridine Reactivity and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) is a particularly valuable method for these investigations. researchgate.net

Future theoretical studies will likely focus on:

Reactivity Descriptors: Calculating parameters such as ionization energy, hardness, and electrophilicity can help predict the reactivity of this compound in various chemical reactions. researchgate.net Understanding the molecular electrostatic potential surface can identify the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic properties, optical transitions, and kinetic stability of the molecule. The HOMO-LUMO gap is a key parameter for predicting its behavior in optoelectronic applications. researchgate.net

Solvation Effects: Theoretical models can be used to study how the properties and reactivity of this compound change in different solvent environments. This is crucial for optimizing reaction conditions and understanding its behavior in solution-based applications. researchgate.net

Excited State Properties: For applications in photocatalysis and optoelectronics, it is essential to understand the nature of the molecule's excited states. Time-dependent DFT (TD-DFT) and other advanced computational methods will be employed to model these states and predict photophysical properties.

常见问题

Q. What are the key steps in synthesizing 4-Bromo-2,3'-bipyridine via Suzuki-Miyaura coupling?

The synthesis typically involves cross-coupling a brominated bipyridine derivative with a boronic acid-functionalized partner. For example:

- Route 1 : React 4-bromo-2,2'-bipyridine with a boronic acid-modified terpyridine derivative (e.g., 4′-(4-boronatophenyl)-2,2′:6′,2′′-terpyridine) using palladium catalysis.

- Route 2 : Couple 4′-(4-bromophenyl)-terpyridine with 2,2′-bipyridine-4-boronic acid.

Critical steps include: - Purification of intermediates via column chromatography.

- Validation of intermediates using , , and mass spectrometry (MS) .

- Optimization of reaction time (typically 24–48 hours under reflux) and stoichiometry (1.5 equivalents of boronic acid derivative).

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

- : Assign singlet signals for pyridine protons (e.g., δ 8.65–8.60 ppm) and analyze phenyl group symmetry via iso(AB) spin systems (δ 7.68–7.53 ppm) .

- 2D NMR (COSY/HMQC): Resolve overlapping signals and confirm proton-proton correlations in complex ligands .

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine .

- Elemental Analysis: Confirm purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How does the bromo substituent influence the coordination chemistry of 2,2'-bipyridine derivatives?

The bromo group at the 4-position:

- Electronic Effects : Withdraws electron density, stabilizing low oxidation states in metal complexes (e.g., Cu(I), Ru(II)) .

- Steric Effects : Introduces steric hindrance, affecting ligand geometry and metal-ligand bond angles. This can reduce coordination site accessibility, as observed in sterically crowded ligands like 6,6′-dimesityl-2,2′-bipyridine .

- Reactivity : Facilitates post-synthetic modifications (e.g., Suzuki coupling) to create ditopic ligands for supramolecular assemblies .

Q. How can Suzuki reaction conditions be optimized for synthesizing ditopic ligands involving this compound?

- Catalyst Selection : Use Pd(PPh) or Pd(OAc) with triphenylphosphine for efficient coupling .

- Solvent System : Employ a 3:1 mixture of toluene/ethanol with aqueous NaCO to balance solubility and reactivity .

- Yield Optimization : Route 2 (using 4-bromo-2,2′-bipyridine and boronic acid-modified terpyridine) is preferred due to higher yields (73% vs. 61% in Route 1) .

- Troubleshooting : Monitor reaction progress via TLC and quench unreacted boronic acid with iodine to prevent side products .

Q. How to resolve contradictions in NMR data for bipyridine derivatives?

- 2D NMR Analysis : Use COSY to identify coupled protons and HMQC to assign -H correlations, resolving ambiguities in aromatic regions .

- Comparative Studies : Cross-reference chemical shifts with literature (e.g., δ 8.65 ppm for terpyridine protons vs. δ 8.60 ppm for bipyridine protons) .

- Dynamic Effects : Assess symmetry-breaking in phenyl rings via variable-temperature NMR if signals split unexpectedly .

Q. What design strategies enhance photophysical properties in metal complexes using this compound?

- Ligand Functionalization : Introduce electron-donating groups (e.g., -NH) to modulate charge-transfer transitions in Ru(II) polypyridyl complexes .

- Heteroleptic Complexes : Combine this compound with ancillary ligands (e.g., terpyridine) to tune emission wavelengths and quantum yields .

- Solvent Effects : Test luminescence in polar aprotic solvents (e.g., acetonitrile) to stabilize excited states .

Methodological Notes

- References : All answers are supported by peer-reviewed studies (e.g., synthesis protocols , coordination chemistry , and photophysics ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。